molecular formula C11H11ClF3NO2 B1422948 2-chloro-N-{1-[4-(trifluoromethoxy)phenyl]ethyl}acetamide CAS No. 1306604-49-8

2-chloro-N-{1-[4-(trifluoromethoxy)phenyl]ethyl}acetamide

Cat. No.: B1422948
CAS No.: 1306604-49-8
M. Wt: 281.66 g/mol
InChI Key: QLZKQLKMOXKABO-UHFFFAOYSA-N
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Description

Structural Overview and Nomenclature

2-chloro-N-{1-[4-(trifluoromethoxy)phenyl]ethyl}acetamide represents a sophisticated example of contemporary organic synthesis, incorporating multiple functional groups that contribute to its unique chemical profile. The compound is systematically identified by its Chemical Abstracts Service number 1306604-49-8 and possesses the molecular formula C11H11ClF3NO2 with a precise molecular weight of 281.66 grams per mole. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 2-chloro-N-[1-[4-(trifluoromethoxy)phenyl]ethyl]acetamide, reflecting its complex structural architecture.

The molecular structure encompasses several critical functional domains that define its chemical behavior. The acetamide backbone provides the fundamental framework, while the chloro substituent at the alpha position introduces enhanced reactivity characteristics. The phenyl ring system bears a trifluoromethoxy group at the para position, which significantly influences the compound's physicochemical properties. The ethyl linker connecting the phenyl ring to the amide nitrogen creates a specific spatial arrangement that affects molecular interactions and biological activity potential.

Spectroscopic identification relies on advanced analytical techniques, with the compound characterized by its distinctive InChI designation: InChI=1S/C11H11ClF3NO2/c1-7(16-10(17)6-12)8-2-4-9(5-3-8)18-11(13,14)15/h2-5,7H,6H2,1H3,(H,16,17). The corresponding InChI Key QLZKQLKMOXKABO-UHFFFAOYSA-N provides a unique digital fingerprint for database searches and computational analysis. The canonical SMILES notation CC(C1=CC=C(C=C1)OC(F)(F)F)NC(=O)CCl offers a linear representation suitable for chemical informatics applications.

The structural complexity of this compound necessitates careful consideration of stereochemical factors, particularly regarding the chiral center at the benzylic position. The presence of four different substituents around this carbon atom creates the possibility for enantiomeric forms, which could exhibit distinct biological and pharmacological properties. The trifluoromethoxy group contributes significant electron-withdrawing effects through both inductive and resonance mechanisms, modulating the electronic distribution throughout the aromatic system.

Structural Parameter Value Significance
Molecular Formula C11H11ClF3NO2 Defines elemental composition
Molecular Weight 281.66 g/mol Critical for dosimetric calculations
CAS Registry Number 1306604-49-8 Unique chemical identifier
Chiral Centers 1 Potential for stereoisomerism
Aromatic Rings 1 Contributes to molecular stability
Halogen Atoms 4 (1 Cl, 3 F) Influences reactivity and properties

Historical Context and Research Significance

The development and study of this compound emerges from the broader historical context of fluorinated organic compounds in medicinal chemistry. The incorporation of fluorine-containing substituents, particularly trifluoromethoxy groups, represents a significant evolution in pharmaceutical design strategies that began gaining prominence in the mid-twentieth century. The trifluoromethoxy functional group has become increasingly important in both agrochemical research and pharmaceutical chemistry applications, driven by its unique ability to modulate molecular properties while maintaining chemical stability.

The historical significance of trifluoromethoxy-containing compounds traces back to the successful development of alpha-fluorinated ethers as volatile, non-toxic, non-explosive anesthetics in the 1950s and 1960s. These early investigations established the rational basis that replacement of hydrogen atoms with fluorine in known bioactive molecules results in derivatives with improved thermal stability and enhanced pharmacological profiles. The systematic exploration of fluorinated substituents led to the recognition that trifluoromethoxy groups confer increased stability and lipophilicity while providing high electronegativity characteristics.

Research significance of this particular compound stems from its embodiment of modern medicinal chemistry principles that emphasize the strategic use of halogenated substituents to optimize drug-like properties. The trifluoromethoxy group represents one of the least well-understood fluorine substituents in pharmaceutical applications, yet its occurrence in organics, particularly aromatic compounds, has significantly increased in recent years. This growing utilization reflects the recognition that such substituents can effectively tailor pKa values, facilitate cell membrane penetration, and increase metabolic stability of therapeutically active compounds.

The compound's research significance extends beyond its individual properties to represent a broader class of acetamide derivatives that incorporate multiple halogen atoms. The presence of both chlorine and fluorine atoms within the same molecule creates opportunities for diverse chemical reactivity patterns and biological interactions. The chloroacetamide moiety provides a reactive site for nucleophilic substitution reactions, while the trifluoromethoxy group contributes to enhanced metabolic stability and altered pharmacokinetic profiles.

Contemporary research interest in this compound reflects the ongoing evolution of structure-activity relationship studies in medicinal chemistry. The specific positioning of functional groups within the molecular framework allows for systematic investigation of how structural modifications influence biological activity, chemical reactivity, and physicochemical properties. Such studies contribute to the fundamental understanding of how molecular design principles can be applied to develop more effective therapeutic agents.

Objectives of Academic Inquiry

The academic investigation of this compound encompasses multiple research objectives that span fundamental chemical science and applied pharmaceutical research. Primary objectives focus on elucidating the structure-property relationships that govern this compound's chemical behavior, with particular emphasis on understanding how the combination of chloro and trifluoromethoxy substituents influences molecular reactivity and stability profiles.

Fundamental research objectives include comprehensive characterization of the compound's physicochemical properties through advanced analytical techniques. This characterization encompasses determination of solubility parameters, partition coefficients, and thermal stability profiles that are essential for understanding the compound's behavior under various experimental conditions. The investigation of conformational preferences and molecular dynamics provides insights into the preferred spatial arrangements and flexibility of the molecular framework.

Chemical reactivity studies represent another crucial research objective, focusing on the dual reactivity centers present within the molecule. The chloroacetamide functionality offers opportunities for nucleophilic substitution reactions, while the aromatic system provides sites for electrophilic aromatic substitution. Understanding the relative reactivity of these different functional groups under various reaction conditions contributes to the development of synthetic strategies for related compounds.

Stereochemical investigations constitute a significant research objective due to the presence of the chiral center at the benzylic position. Studies aimed at resolving and characterizing individual enantiomers provide essential information about the influence of stereochemistry on chemical and biological properties. Such investigations may reveal differential reactivity patterns, binding affinities, or pharmacological activities between enantiomeric forms.

Structure-activity relationship studies represent applied research objectives that seek to correlate molecular structure with biological activity. These investigations involve systematic modification of functional groups and substituent patterns to identify structural features that are essential for biological activity. The trifluoromethoxy group serves as a key structural element in these studies, as its electronic and steric properties significantly influence molecular interactions with biological targets.

Advanced computational objectives include molecular modeling and quantum chemical calculations to predict and understand the compound's electronic structure, conformational preferences, and intermolecular interaction patterns. These theoretical investigations complement experimental studies and provide mechanistic insights into observed chemical and biological behaviors. Computational approaches also enable prediction of properties that may be difficult or expensive to measure experimentally.

Research Objective Category Specific Goals Expected Outcomes
Structural Characterization Complete spectroscopic analysis Definitive structural confirmation
Physicochemical Properties Solubility and stability studies Property-structure correlations
Chemical Reactivity Reaction mechanism elucidation Synthetic methodology development
Stereochemical Analysis Enantiomer separation and characterization Chirality-activity relationships
Computational Studies Molecular modeling and prediction Theoretical property validation
Biological Evaluation Structure-activity relationships Lead compound optimization

Properties

IUPAC Name

2-chloro-N-[1-[4-(trifluoromethoxy)phenyl]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClF3NO2/c1-7(16-10(17)6-12)8-2-4-9(5-3-8)18-11(13,14)15/h2-5,7H,6H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLZKQLKMOXKABO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC(F)(F)F)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 2-chloro-N-{1-[4-(trifluoromethoxy)phenyl]ethyl}acetamide typically follows a two-step approach:

This approach is supported by analogous methods for related chloroacetamides and substituted phenylacetamides.

Preparation of the Amine Intermediate

The key amine intermediate, 1-[4-(trifluoromethoxy)phenyl]ethylamine, can be prepared by:

For example, palladium-catalyzed amination uses:

  • A substituted bromo- or iodo-aryl trifluoromethoxy compound,
  • Secondary amines or alkyl amines,
  • Palladium catalysts such as bis(dibenzylideneacetone)palladium,
  • Ligands like tri-o-tolylphosphine,
  • Strong bases (e.g., lithium bis(trimethylsilyl)amide),
  • Solvents such as tetrahydrofuran or toluene,
  • Reaction temperatures from room temperature to 100 °C.

This method yields the substituted amine with high regioselectivity and functional group tolerance.

Acylation with Chloroacetyl Chloride

The critical step to obtain this compound is the acylation of the amine intermediate with chloroacetyl chloride. This is a well-established reaction for preparing chloroacetamides and involves:

  • Reaction conditions:

    • Use of chloroacetyl chloride as the acylating agent,
    • Base such as potassium carbonate (K2CO3) to neutralize HCl formed,
    • Solvent typically dry dichloromethane (CH2Cl2),
    • Temperature control, often starting at 0 °C and then stirring at room temperature for several hours (4–6 h or longer),
    • Stirring under inert atmosphere to prevent moisture interference.
  • Typical procedure:

    • Dissolve the amine (e.g., 500 mg scale) and K2CO3 (in excess) in dry CH2Cl2,
    • Add chloroacetyl chloride dropwise at 0 °C to control reaction rate,
    • Stir at room temperature for 4–6 hours to complete acylation,
    • Remove solvent by rotary evaporation,
    • Purify the crude product by washing with water, crystallization or column chromatography to obtain pure chloroacetamide.

This method is analogous to the preparation of 2-chloro-N-phenylacetamide and related compounds, adapted for the substituted amine bearing the trifluoromethoxyphenyl group.

Alternative Catalytic and Coupling Methods

Some advanced synthetic routes reported in the literature and patents include:

Data Table: Summary of Key Preparation Parameters

Step Reagents/Conditions Yield (%) Notes
Amine intermediate synthesis Pd catalyst, ligand, strong base, aryl halide, amine Variable Pd-catalyzed amination or alkylation
Acylation with chloroacetyl chloride Chloroacetyl chloride, K2CO3, dry CH2Cl2, 0°C to RT, 4-6 h ~80% (analogous) Typical for 2-chloro-N-phenylacetamide adapted for substituted amine
Purification Washing, crystallization, column chromatography - Purity confirmed by NMR, LCMS

Research Findings and Analytical Data

  • Yields for acylation reactions are generally high (around 80% or more) when optimized for similar chloroacetamides.
  • Purity and structure confirmation are typically done by NMR spectroscopy, mass spectrometry (Accu TOF JMS-T100LC), and chromatographic methods.
  • The presence of the trifluoromethoxy group requires careful control of reaction conditions to avoid side reactions or decomposition.
  • The compound's molecular weight is 281.66 g/mol with formula C11H11ClF3NO2.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{1-[4-(trifluoromethoxy)phenyl]ethyl}acetamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction Reactions: Reduction of the amide group can yield amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Conditions often involve the use of polar aprotic solvents like dimethylformamide (DMF) and elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Formation of azides, thiocyanates, or substituted amides.

    Oxidation Reactions: Formation of sulfoxides or sulfones.

    Reduction Reactions: Formation of primary or secondary amines.

Scientific Research Applications

2-chloro-N-{1-[4-(trifluoromethoxy)phenyl]ethyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-{1-[4-(trifluoromethoxy)phenyl]ethyl}acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents Molecular Formula Key Properties/Applications References
2-Chloro-N-{1-[4-(trifluoromethoxy)phenyl]ethyl}acetamide - Trifluoromethoxy (-OCF₃)
- Chloroacetamide
C₁₂H₁₁ClF₃NO₂ High lipophilicity; potential enzyme inhibition (e.g., glutathione S-transferase)
2-Chloro-N-(4-fluorophenyl)acetamide - Fluorophenyl C₈H₇ClFNO Intermediate for (quinolin-8-yloxy)acetamide derivatives; intramolecular hydrogen bonding
Alachlor - Methoxymethyl
- 2,6-Diethylphenyl
C₁₄H₂₀ClNO₂ Herbicide; inhibits plant cell division
N-(2-([1,1′-biphenyl]-4-yl)-2-(trifluoromethoxy)ethyl)-2-chloroacetamide - Biphenyl
- Trifluoromethoxy
C₁₈H₁₇ClF₃NO₂ High synthetic yield (92%); used in bioactive compound libraries
2-Chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide - Ethoxyphenoxy C₁₆H₁₆ClNO₃ Structural analog with potential pesticidal activity

Key Observations:

Steric Effects : Bulky substituents (e.g., biphenyl in ) reduce conformational flexibility but may improve target specificity.

Synthetic Accessibility : The trifluoromethoxy derivative requires multi-step synthesis (e.g., azide reduction and chloroacetylation) with moderate-to-high yields (92–99%) , whereas simpler analogs like 2-chloro-N-(4-fluorophenyl)acetamide are synthesized in fewer steps .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound LogP (Predicted) PSA (Ų) Solubility
This compound ~3.5 (estimated) 46.3 Low aqueous solubility
N-[1-(4-Sulfamoylphenyl)ethyl]-2-chloroacetamide 2.92 97.64 Moderate solubility due to sulfonamide group
2-Chloro-N-[3-(dimethylsulfamoyl)-4-(trifluoromethoxy)phenyl]acetamide ~2.8 76.64 Enhanced solubility via sulfamoyl group

Key Observations:

  • The trifluoromethoxy group increases LogP (lipophilicity) compared to sulfonamide or methoxy analogs, favoring membrane permeability but limiting aqueous solubility .
  • Polar functional groups (e.g., sulfamoyl in ) improve solubility but may reduce bioavailability in hydrophobic environments.

Pharmacological and Agrochemical Relevance

  • Enzyme Inhibition : The target compound and its analog 2-chloro-N-[3-(dimethylsulfamoyl)-4-(trifluoromethoxy)phenyl]acetamide show structural similarity to inhibitors of glutathione S-transferase omega-1 , a target in cancer and neurodegenerative diseases .
  • Herbicidal Activity : Compared to alachlor and pretilachlor , the trifluoromethoxy derivative’s larger substituent may reduce soil mobility but enhance target-site persistence.

Biological Activity

2-chloro-N-{1-[4-(trifluoromethoxy)phenyl]ethyl}acetamide is a compound with significant potential in pharmacological applications. Its unique structural features, including a chloro group and a trifluoromethoxy group, contribute to its biological activity. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₁ClF₃NO₂
  • Molar Mass : 281.66 g/mol
  • Structural Features :
    • Chloroacetamide group
    • Trifluoromethoxyphenyl group

The presence of these functional groups enhances the compound's lipophilicity, which may improve bioavailability and efficacy in biological systems.

This compound exhibits its biological activity primarily through the following mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, blocking catalytic activity. This is particularly relevant in the context of anti-inflammatory and anticancer activities.
  • Modulation of Signaling Pathways : It may interact with various receptors or proteins involved in cellular processes, influencing signaling pathways critical for cell proliferation and survival.

Biological Activity and Therapeutic Potential

Research indicates that this compound has shown promise in several areas:

  • Analgesic and Anti-inflammatory Effects : Preliminary studies suggest that this compound may serve as an effective analgesic and anti-inflammatory agent. The trifluoromethoxy group enhances its interaction with biological membranes, potentially leading to improved therapeutic outcomes .
  • Anticancer Properties : The compound has been investigated for its potential to inhibit cancer cell growth. It has shown activity against various cancer cell lines, indicating its potential as a chemotherapeutic agent .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Study on Enzyme Inhibition : A study demonstrated that this compound effectively inhibits certain enzymes associated with inflammation, suggesting its potential use in treating inflammatory diseases.
  • Cytotoxicity Evaluation : In vitro tests on human cancer cell lines revealed that the compound induces apoptosis in a dose-dependent manner, highlighting its anticancer potential .

Comparative Analysis

The following table summarizes the distinct characteristics and biological activities of this compound compared to related compounds:

Compound NameStructural FeaturesUnique CharacteristicsBiological Activity
This compoundChloro group, trifluoromethoxyPotential analgesic effectsAnti-inflammatory, anticancer
N-{1-[4-(trifluoromethoxy)phenyl]}acetamideNo chloro groupSimilar phenyl structureLimited biological activity
2-chloro-N-{2-[4-(trifluoromethoxy)phenyl]ethyl}acetamideDifferent ethyl substitutionAltered pharmacological profileModerate anti-inflammatory effects

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 2-chloro-N-{1-[4-(trifluoromethoxy)phenyl]ethyl}acetamide?

  • Methodology : The compound is typically synthesized via multi-step reactions starting from precursors like 4-(trifluoromethoxy)phenethylamine. Key steps include:

Acylation : Reacting the amine with chloroacetyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere at 0–5°C to form the acetamide backbone .

Workup : Neutralization with sodium bicarbonate, followed by solvent evaporation and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

  • Critical Parameters :
  • Temperature control to minimize side reactions (e.g., over-chlorination).
  • Use of moisture-sensitive reagents requiring anhydrous conditions.

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

  • Methodology : A combination of techniques ensures structural confirmation and purity assessment:
TechniquePurposeKey Observations
¹H/¹³C NMR Confirm backbone structurePeaks for acetamide methyl (~2.1 ppm), trifluoromethoxy group (δ 120–125 ppm in ¹³C) .
IR Spectroscopy Identify functional groupsStretching vibrations for C=O (~1650 cm⁻¹) and C-Cl (~750 cm⁻¹) .
Mass Spectrometry (MS) Verify molecular weight[M+H]⁺ peak at m/z 326.7 (calculated for C₁₁H₁₁ClF₃NO₂) .
  • Purity Check : HPLC with UV detection (λ = 254 nm) to ensure ≥95% purity .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed molecular conformations?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) provides definitive structural insights:
  • Key Findings :
  • Intramolecular C–H···O hydrogen bonds stabilize the acetamide moiety, forming a six-membered ring .
  • Dihedral angles between the trifluoromethoxy-phenyl group and the acetamide plane (~15–20°) influence steric interactions .
  • Addressing Contradictions :
    Compare experimental SC-XRD data with computational models (e.g., DFT calculations) to validate bond lengths, angles, and torsional preferences .

Q. What strategies optimize reaction conditions for functionalizing the chloroacetamide group?

  • Methodology : The chloroacetamide group is reactive toward nucleophilic substitution. Example reactions:
Reaction TypeConditionsApplications
Alkylation K₂CO₃ in DMF, 60°C, 12hIntroduce heterocycles (e.g., piperazine) for bioactivity studies .
Hydrolysis NaOH/EtOH reflux, 2hGenerate carboxylic acid derivatives for prodrug design .
  • Monitoring : Use TLC/HPLC to track conversion rates and byproduct formation.

Q. How can researchers design experiments to probe its biological target interactions?

  • Methodology :
  • Enzyme Inhibition Assays :
  • Target Selection : Prioritize enzymes with known acetamide-binding pockets (e.g., serine hydrolases).
  • Kinetic Analysis : Measure IC₅₀ values using fluorogenic substrates (e.g., 4-nitrophenyl acetate) .
  • Cellular Studies :
  • Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) and compare with structural analogs to establish SAR .
  • Computational Docking : Use Schrödinger Suite or AutoDock to predict binding modes with target proteins .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported bioactivity data across studies?

  • Methodology :
  • Variable Control : Ensure consistent assay conditions (e.g., pH, temperature, solvent/DMSO concentration).
  • Structural Verification : Reconfirm compound identity and purity before bioactivity tests (e.g., batch-to-batch NMR comparison) .
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., trifluoromethoxy-substituted acetamides) to identify trends .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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2-chloro-N-{1-[4-(trifluoromethoxy)phenyl]ethyl}acetamide
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2-chloro-N-{1-[4-(trifluoromethoxy)phenyl]ethyl}acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.